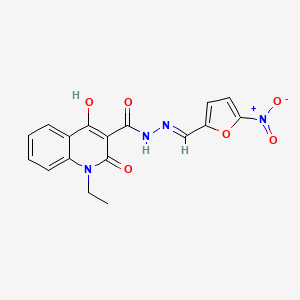silane CAS No. 74173-15-2](/img/structure/B14456542.png)
[(Cyclodec-1-en-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclodec-1-en-1-yl)oxysilane is a chemical compound with the molecular formula C13H26OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen or organic groups. This compound is characterized by a cyclodecenyl group attached to a trimethylsilyl group through an oxygen atom. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclodec-1-en-1-yl)oxysilane typically involves the reaction of cyclodecen-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which is then purified to obtain the desired product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Purification: Column chromatography or distillation
Industrial Production Methods
On an industrial scale, the production of (Cyclodec-1-en-1-yl)oxysilane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclodec-1-en-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a catalyst like tetrabutylammonium fluoride (TBAF).
Major Products
Oxidation: Silanols or siloxanes
Reduction: Various silanes
Substitution: Silyl ethers with different functional groups
Aplicaciones Científicas De Investigación
(Cyclodec-1-en-1-yl)oxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which (Cyclodec-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond is highly reactive, allowing the compound to participate in a range of chemical transformations. The trimethylsilyl group can act as a protecting group for hydroxyl functionalities, facilitating selective reactions in complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Cyclohexenyloxy)(trimethyl)silane
- (1-Cyclopenten-1-yloxy)(trimethyl)silane
- (1-Cyclohepten-1-yloxy)(trimethyl)silane
Uniqueness
(Cyclodec-1-en-1-yl)oxysilane is unique due to its larger ring size compared to similar compounds. This larger ring size can influence the compound’s reactivity and steric properties, making it suitable for specific applications where smaller ring analogs may not be effective.
Propiedades
Número CAS |
74173-15-2 |
|---|---|
Fórmula molecular |
C13H26OSi |
Peso molecular |
226.43 g/mol |
Nombre IUPAC |
cyclodecen-1-yloxy(trimethyl)silane |
InChI |
InChI=1S/C13H26OSi/c1-15(2,3)14-13-11-9-7-5-4-6-8-10-12-13/h11H,4-10,12H2,1-3H3 |
Clave InChI |
QVGANFDBDBSNPV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CCCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)

![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)






![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
